Physagulide Y

GLUT1 Inhibition Cancer Metabolism Natural Product

Physagulide Y is a newly identified withanolide, a type of steroidal lactone, isolated from the plant Physalis angulata var. villosa.

Molecular Formula C30H40O10
Molecular Weight 560.6 g/mol
Cat. No. B12374119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhysagulide Y
Molecular FormulaC30H40O10
Molecular Weight560.6 g/mol
Structural Identifiers
SMILESCC1=C(CC(OC1=O)C(C)C23C(O2)C(C4(C3(CCC5C4CC(C6(C5(C(=O)C=CC6)C)O)O)C)O)OC(=O)C)CO
InChIInChI=1S/C30H40O10/c1-14-17(13-31)11-20(39-25(14)35)15(2)30-24(40-30)23(38-16(3)32)29(37)19-12-22(34)28(36)9-6-7-21(33)27(28,5)18(19)8-10-26(29,30)4/h6-7,15,18-20,22-24,31,34,36-37H,8-13H2,1-5H3/t15-,18?,19?,20-,22-,23+,24+,26+,27+,28+,29-,30+/m1/s1
InChIKeyVNEYTLXAFWQLRK-PCKJNAAASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physagulide Y: A Novel Withanolide GLUT1 Inhibitor from Physalis angulata


Physagulide Y is a newly identified withanolide, a type of steroidal lactone, isolated from the plant Physalis angulata var. villosa [1]. It functions as a glucose transporter protein 1 (GLUT1) inhibitor, which is a mechanism of interest for potential anticancer activity [1]. The compound's molecular formula is C30H40O10 with a molecular weight of 560.63 g/mol .

Why Generic Substitution of Physagulide Y with Other Withanolides Is Not Advisable


While the withanolide class contains numerous compounds, they exhibit significant variations in their biological activity profiles. A direct comparative study identified Physagulide Y as the single most potent GLUT1 inhibitor among a panel of seven structurally related withanolides isolated from the same plant source [1]. This finding demonstrates that potency against this specific target is not a uniform property of the withanolide class, and therefore, substituting Physagulide Y with a generic withanolide would likely result in a significant loss of GLUT1 inhibitory activity.

Quantitative Evidence Guide: Physagulide Y vs. In-Class Withanolide Comparators


Superior GLUT1 Inhibitory Potency Compared to Co-Isolated Withanolides

In a head-to-head comparison of seven withanolides (compounds 1-7) isolated from the same source, Physagulide Y (compound 2) demonstrated the highest potency for inhibiting the glucose transporter GLUT1 [1]. The study explicitly identifies Physagulide Y as 'the most potent GLUT1 inhibitor' among the tested panel, which included six known withanolides (1, 3-7) [1].

GLUT1 Inhibition Cancer Metabolism Natural Product

Best-Fit Research Applications for Physagulide Y Based on Evidence


GLUT1-Targeted Cancer Metabolism Studies

Physagulide Y is the optimal choice for investigating GLUT1-mediated effects on tumor cell proliferation and metabolism, particularly in models where high potency against GLUT1 is a critical requirement [1].

Structure-Activity Relationship (SAR) Studies of Withanolides

As the most potent GLUT1 inhibitor among a defined panel of co-isolated withanolides, Physagulide Y serves as a key reference compound for SAR studies aimed at understanding the structural determinants of GLUT1 inhibition within the withanolide class [1].

Pharmacological Research in MCF-7 Breast Cancer Models

The compound's mechanism of action and antitumor potential have been explored in MCF-7 human breast cancer cells, making it a relevant tool for research focused on this specific cancer type [1].

Technical Documentation Hub

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